molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Número de catálogo: B1669362
Número CAS: 1009820-21-6
Peso molecular: 349.8 g/mol
Clave InChI: MUOKSQABCJCOPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Silmitasertib se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido benzo[c][2,6]naftiridina-8-carboxílico. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de this compound involucra la escalabilidad de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. Se emplean técnicas como la extracción líquido-líquido y la cromatografía para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Silmitasertib se somete a varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .

Actividad Biológica

Silmitasertib, also known as CX-4945, is a small-molecule inhibitor primarily targeting casein kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes, including cell proliferation, survival, and differentiation. This compound has shown promising biological activity across multiple cancer types and other diseases, making it a significant focus of ongoing research.

This compound inhibits CK2, which is often overexpressed in various cancers. By blocking CK2 activity, this compound disrupts several signaling pathways that promote tumor growth and survival. Notably, it has been shown to:

  • Inhibit pro-survival signaling : this compound effectively reduces the viability of cancer cells by interfering with their survival pathways. For example, studies demonstrated that it inhibits pro-survival and angiogenic signaling in breast, leukemia, colon, lung, and prostate cancer cell lines .
  • Induce cell cycle arrest : In colorectal cancer (CRC) cells, this compound has been shown to induce G2/M arrest by decreasing mTOR activity, which is crucial for cell cycle progression .
  • Promote methuosis-like cell death : Research indicates that CK2 inhibition leads to a specific type of cell death distinct from apoptosis, contributing to its anti-cancer effects .

Table 1: In Vitro Effects of this compound on Cancer Cell Lines

Cancer TypeIC50 (μM)Key Findings
Lung Cancer2.5Significant suppression of colony formation and migration .
Colorectal CancerNot specifiedInduction of G2/M arrest and decreased tumorigenesis .
Breast CancerNot specifiedInhibition of pro-survival signaling pathways .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various murine models. For instance:

  • Breast and Pancreatic Cancer Models : this compound exhibited significant anti-tumor activity in murine xenograft models, leading to reduced tumor growth and improved survival rates .
  • Combination Therapies : In clinical trials involving patients with locally advanced or metastatic cholangiocarcinoma (CCA), this compound combined with gemcitabine and cisplatin showed promising results with a median overall survival of 17.4 months .

Clinical Trials

This compound is currently being evaluated in various clinical trials for its safety and efficacy:

  • Phase I/II Trials : Initial results from trials involving patients with recurrent SHH medulloblastoma indicated that this compound effectively inhibits the CK2 pathway with manageable side effects .
  • COVID-19 Studies : Recent trials have explored its potential in treating moderate COVID-19 cases, showing statistically significant improvements in clinical recovery times .

Case Studies

  • Cholangiocarcinoma : A study involving 87 patients treated with this compound in combination with standard chemotherapy reported an overall response rate of 32.1% and a disease control rate of 79.3% .
  • Oral Submucous Fibrosis : Research indicated that this compound could inhibit TGF-β1 signaling, which is implicated in the malignant transformation associated with oral submucous fibrosis (OSMF) .

Side Effects and Safety Profile

While this compound has shown considerable promise as an anti-cancer agent, it is not without side effects. Common treatment-related adverse events include:

  • Diarrhea (65.5%)
  • Nausea (50.6%)
  • Fatigue (31.0%)

Most adverse events were manageable, but some patients discontinued treatment due to severe reactions such as neutropenia and thrombocytopenia .

Propiedades

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib
Customer
Q & A

Q1: What is the primary target of Silmitasertib and how does it exert its effects?

A1: this compound is a potent and selective inhibitor of Casein Kinase 2 (CK2). [, , , , , , , ] It binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its downstream targets. [, , , ] This inhibition disrupts multiple signaling pathways involved in cell growth, proliferation, survival, and metabolism. [, , , , , , , ]

Q2: What are the key downstream signaling pathways affected by this compound treatment?

A2: this compound's inhibition of CK2 affects several crucial signaling pathways, including PI3K-AKT-mTOR, JAK-STAT, NFκB, Wnt, and DNA repair pathways. [, , , , ] The specific effects on each pathway depend on the cell type and context.

Q3: Can you provide examples of how this compound's downstream effects impact cancer cells?

A3: In various cancer models, this compound has been shown to:

  • Induce apoptosis through the activation of caspase-9/3 and upregulation of death receptor 4 (DR4). []
  • Trigger autophagy-mediated cell death by dephosphorylating acetyl-CoA carboxylase (ACC). []
  • Promote degradation of β-catenin, disrupting Wnt signaling and impairing tumor cell survival. []
  • Impair lysosomal utilization, leading to cell death, particularly in KRAS mutant cancer cells. [, ]
  • Downregulate the expression of stemness markers and cancer stem cell surface antigens, suggesting an impact on cancer stem cell survival and self-renewal. []

Q4: Besides cancer, are there other diseases where this compound's mechanism of action shows therapeutic potential?

A4: Yes, this compound's ability to inhibit CK2 has also shown promise in preclinical models of:

  • Oral Submucous Fibrosis: Potentially by inhibiting Transforming Growth Factor Beta 1 (TGF-β1). []
  • White Matter Stroke: By preserving oligodendrocytes, axons, and axonal mitochondria, leading to improved functional recovery. []
  • COVID-19: Potentially by interfering with viral protein synthesis and egress. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H13ClN2O2, and its molecular weight is 336.77 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data wasn't detailed in the provided abstracts, various analytical techniques are used to characterize and quantify this compound, including LC-MS/MS. []

Q7: How do structural modifications of the this compound scaffold affect its activity and selectivity?

A7: Research on pyrazolo[1,5-a]pyrimidine derivatives, structurally similar to this compound, revealed that modifications like macrocyclization can influence CK2 inhibitory potency and selectivity. [] The presence of a polar carboxylic acid moiety, common to many CK2 inhibitors, was crucial for potency but might impact cellular activity. [] Further research explored 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine derivatives, identifying compounds with improved CK2 inhibitory activity and selectivity compared to this compound. []

Q8: What evidence supports this compound's efficacy in preclinical cancer models?

A8:

  • Cholangiocarcinoma: this compound demonstrated synergistic effects with gemcitabine and cisplatin in preclinical models and Phase Ib/II clinical trials for cholangiocarcinoma, improving progression-free survival. [, , , , ]
  • Acute Myeloid Leukemia: this compound showed potent anti-leukemia effects in HOX-driven AML models by downregulating HOX/MEIS expression. []
  • Malignant Peripheral Nerve Sheath Tumors (MPNSTs): this compound reduced MPNST cell viability and slowed tumor growth in vivo, partly through destabilization of β-catenin. []

Q9: Has this compound shown efficacy in any in vivo models beyond cancer?

A9: Yes, this compound demonstrated efficacy in a mouse xenograft model of human B-cell acute lymphoblastic leukemia, particularly when combined with an acid ceramidase inhibitor. [] Additionally, in a mouse model of white matter stroke, this compound improved functional recovery and protected against white matter ischemic injury. []

Q10: Are there any clinical trials exploring this compound's therapeutic potential?

A10: Yes, this compound has been investigated in clinical trials for various cancers, including cholangiocarcinoma, medulloblastoma, and biliary tract cancer. [, , ] It has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for some of these indications. [] Results from a Phase Ib/II study for cholangiocarcinoma showed promising efficacy. [, , ] Clinical trials are also underway to evaluate its potential in treating COVID-19. []

Q11: Are there any known mechanisms of resistance to this compound?

A11: While specific resistance mechanisms to this compound are not extensively discussed in the provided research, some studies hint at potential adaptive responses. For example, in B-cell acute lymphoblastic leukemia cells, this compound treatment increased the expression of both ceramide synthase 1 (CERS1) and acid ceramidase (AC). [] While increased CERS1 could promote cell death, the upregulation of AC might counteract this effect by breaking down ceramide. [] This highlights the potential for cancer cells to adapt to CK2 inhibition and the need for combinatorial treatment strategies.

Q12: What are the implications of this compound's interaction with other kinases?

A13: While this compound is a highly selective CK2 inhibitor, it has shown affinity towards other kinases, including DYRK1A and GSK3β. [, ] This off-target activity could present both opportunities and challenges, potentially influencing its efficacy and safety profile. [, ]

Q13: How does this compound's pharmacokinetic profile impact its potential therapeutic applications?

A14: Understanding this compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its therapeutic use. [, , , , , ] For instance, developing strategies to improve its bioavailability or target its delivery to specific tissues could enhance its efficacy and minimize potential side effects. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.